molecular formula C18H18N4O3S B2881087 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1251676-69-3

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2881087
CAS No.: 1251676-69-3
M. Wt: 370.43
InChI Key: WZPMUJYWJXDWCR-UHFFFAOYSA-N
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Description

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by a thiazolo[4,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified thiazolo[4,3-d]pyrimidine derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolo[4,3-d]pyrimidine core allows it to bind to active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways . Molecular docking studies have shown that it can form stable complexes with target proteins, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide include other thiazolo[4,3-d]pyrimidine derivatives and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents and specific biological activities. Examples include:

The uniqueness of this compound lies in its specific substituents and the resulting biological activity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-5-11(2)7-12(6-10)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)13-3-4-13/h5-7,9,13H,3-4,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPMUJYWJXDWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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